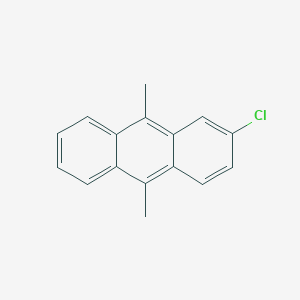

2-Chloro-9,10-dimethylanthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

43217-24-9 |

|---|---|

Molecular Formula |

C16H13Cl |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

2-chloro-9,10-dimethylanthracene |

InChI |

InChI=1S/C16H13Cl/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3 |

InChI Key |

OYEDVUHPGBDHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Synthesis

Strategies for the Directed Chlorination of Anthracene (B1667546) Systems

Electrophilic aromatic substitution is a fundamental reaction for functionalizing anthracene. masterorganicchemistry.comdocbrown.info However, the high reactivity of the central ring's meso-positions (9 and 10) often leads to reactions at these sites. youtube.com When these positions are blocked, as in 9,10-dimethylanthracene (B165754), substitution is redirected to the terminal aromatic rings.

The chlorination of 9,10-dimethylanthracene requires overcoming the challenge of controlling the position of the incoming chloro group. The two methyl groups at the meso-positions are electron-donating, activating the entire ring system towards electrophilic attack. This activation, however, is not uniform across the terminal rings. The directing influence of the 9- and 10-methyl groups favors substitution at the 1, 2, 3, and 4 positions.

Achieving regioselectivity for the 2-position necessitates careful selection of chlorinating agents and reaction conditions. Standard chlorination using chlorine gas often requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a potent electrophile (Cl⁺). docbrown.info Alternative reagents like N-chlorosuccinimide (NCS) can also be employed, sometimes in the presence of an acid catalyst, to achieve nuclear halogenation. researchgate.net The precise outcome is determined by a balance of electronic effects (the stability of the intermediate carbocation) and steric hindrance from the meso-methyl groups.

| Reagent System | Role of Reagent | Typical Reaction Type |

| Cl₂ / AlCl₃ | Generates a highly reactive Cl⁺ electrophile. | Electrophilic Aromatic Substitution |

| N-Chlorosuccinimide (NCS) | Provides a source of electrophilic chlorine, often used for milder chlorinations. | Electrophilic Aromatic Substitution |

| **Cupric Chloride (CuCl₂) ** | Can be used for chlorination, proceeding through a different mechanism. | Halogenation |

The mechanism for the chlorination of 9,10-dimethylanthracene follows the classical pathway for electrophilic aromatic substitution.

Generation of the Electrophile : A Lewis acid catalyst polarizes the Cl-Cl bond in molecular chlorine, creating a potent chloronium ion (Cl⁺) electrophile.

Nucleophilic Attack : The π-electron system of one of the terminal rings of 9,10-dimethylanthracene acts as a nucleophile, attacking the electrophilic chlorine atom. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is key to determining the regioselectivity. Attack at the 2-position leads to a specific set of resonance structures.

Deprotonation and Aromatization : A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new chloro group. This restores the aromaticity of the ring, yielding the final 2-Chloro-9,10-dimethylanthracene product and regenerating the catalyst. docbrown.info

The presence of the 9,10-dimethyl groups sterically hinders attack at the 1- and 4-positions, potentially favoring substitution at the less crowded 2- and 3-positions.

Alkylation Approaches for Anthracene Derivatives

The synthesis of the 9,10-dimethylanthracene scaffold is a critical precursor step. Numerous methods have been developed to introduce alkyl groups to the anthracene core, with a strong preference for the highly reactive meso-positions.

The preparation of 9,10-dimethylanthracene can be accomplished through several distinct pathways, with varying yields and starting materials. chemicalbook.com

One early method involved the treatment of anthrone with a Grignard reagent, such as methylmagnesium iodide, which produced the desired product in low but reproducible yields of 15-20%. acs.org A significantly more efficient route involves the reaction of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene with sodium in an ether/benzene mixture, which can furnish a nearly quantitative yield of 9,10-dimethylanthracene. acs.org More modern patented methods describe high-yield syntheses starting from commodity chemicals like o-Xylene, achieving yields above 94.5%. google.com

| Starting Material(s) | Key Reagents | Reported Yield |

| Anthrone | Methylmagnesium iodide | 15-20% acs.org |

| 9,10-Dimethyl-9,10-dimethoxy-9,10-dihydroanthracene | Sodium (Na) | Nearly quantitative acs.org |

| o-Xylene | Manganese acetate, Paraldehyde, Acetic acid, etc. | >94.5% google.com |

| 9,10-Bis(chloromethyl)anthracene | Various reducing agents | Varies |

The meso-positions (9 and 10) of the anthracene nucleus are the most electron-rich and sterically accessible sites for electrophilic attack and other addition reactions. youtube.com This inherent reactivity is a consequence of maximizing aromatic stabilization in the reaction's transition state. researchgate.net Therefore, direct alkylation reactions on an unsubstituted anthracene core preferentially occur at these central positions. This principle underpins synthetic strategies where anthracene or its derivatives are treated with methylating agents to form the 9,10-dimethylated scaffold as a primary product. Bioalkylation processes have also shown that methyl groups can be enzymatically attached to the meso-positions of anthracene-like structures. nih.gov

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be designed using either divergent or convergent strategies.

A divergent synthesis is the most common and intuitive approach. This method begins with a common precursor, in this case, 9,10-dimethylanthracene. This central intermediate is then subjected to a chlorination reaction to yield the target molecule. This strategy allows for the creation of various halogenated derivatives from a single, readily prepared starting material.

Divergent Path : Anthracene → 9,10-Dimethylanthracene → this compound

A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. For this compound, this could involve synthesizing a chlorinated aromatic fragment and coupling it with another precursor to form the tricyclic system. For example, a chlorinated phthalic acid derivative could be reacted with a suitable benzene derivative in a multi-step sequence involving cyclization reactions, such as the Friedel-Crafts reaction, to construct the final anthracene skeleton with the chlorine atom already in place. nih.gov While often more complex, convergent routes can be advantageous for building highly substituted or complex molecules.

Stepwise Functionalization Strategies

The preparation of this compound logically proceeds through the stepwise introduction of substituents onto the anthracene scaffold. A common and effective strategy involves starting with a commercially available or easily synthesized substituted anthracene and introducing the remaining functional groups in subsequent steps.

One plausible pathway is the targeted chlorination of 9,10-dimethylanthracene. The methyl groups at the 9 and 10 positions are known to direct electrophilic aromatic substitution to other positions on the aromatic rings. The chlorination of anthracene and its derivatives can be achieved using various reagents. For instance, methods for the chlorination of the parent anthracene molecule include reactions with cupric chloride (CuCl₂) or photochemical reactions in the presence of a chlorine source. mdpi.commdpi.org The reaction of anthracene with CuCl₂ in a solvent like carbon tetrachloride can yield 9-chloroanthracene. orgsyn.org For 9,10-dimethylanthracene, the substitution pattern would be directed away from the already substituted 9 and 10 positions, making positions 1, 2, 3, and 4 (and their equivalents) potential sites for chlorination.

Alternative advanced strategies for creating substituted anthracene derivatives involve metal-catalyzed reactions, such as palladium(II)-catalyzed tandem transformations, which can build the anthracene core from simpler aromatic precursors like diphenyl carboxylic acids and acrylates. beilstein-journals.org Such methods offer pathways to complex substitution patterns that may be difficult to achieve through classical electrophilic substitution. beilstein-journals.org

Precursor Transformations (e.g., from 9,10-bis(chloromethyl)anthracene)

Key precursors play a crucial role in the synthesis of anthracene derivatives. One such important intermediate is 9,10-bis(chloromethyl)anthracene. acs.org This compound is typically synthesized from anthracene, a formaldehyde source like trioxymethylene or paraformaldehyde, and a source of HCl. google.comwipo.int Modern synthetic methods for this precursor have focused on improving safety and efficiency, for example, by using a saturated solution of hydrogen chloride in dioxane instead of introducing gaseous HCl, which reduces equipment corrosion and simplifies the procedure. google.com

Once obtained, 9,10-bis(chloromethyl)anthracene serves as a versatile starting material for further transformations. Specifically, it is a direct precursor to 9,10-dimethylanthracene. chemicalbook.com The transformation involves the reduction of the chloromethyl groups to methyl groups. This can be accomplished using various reducing agents common in organic synthesis. Following the synthesis of 9,10-dimethylanthracene, the final chlorination step at the 2-position would yield the target molecule, this compound.

Table 1: Example Synthetic Pathway via Precursor Transformation

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Anthracene | Trioxymethylene, HCl, Dioxane | 9,10-Bis(chloromethyl)anthracene |

| 2 | 9,10-Bis(chloromethyl)anthracene | Reducing Agent (e.g., LiAlH₄) | 9,10-Dimethylanthracene |

Functionalization of this compound

The presence of three distinct functional handles—a chloro substituent, two methyl groups, and an extended aromatic system—makes this compound a valuable platform for developing more complex molecules. Each of these sites can be selectively modified to tune the compound's electronic and physical properties.

Transformations of the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution)

The chloro group on the anthracene ring can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). libretexts.org This reaction class is distinct from electrophilic aromatic substitution and typically requires the aromatic ring to be electron-poor. masterorganicchemistry.com The SNAr mechanism involves the addition of a nucleophile to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). openstax.orglibretexts.org

For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these positions allow for resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orglibretexts.org In this compound, the dimethylanthracene core is electron-donating, which would disfavor a classical SNAr reaction. Therefore, such transformations may require harsh reaction conditions or the presence of a catalyst. However, a wide range of nucleophiles can theoretically be employed to introduce new functionalities.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Phenol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Amine | Ammonia (NH₃) or Alkylamine (R-NH₂) | Aniline (-NH₂) or Alkylaniline (-NHR) |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether (-SPh) |

Chemical Modifications of the Methyl Groups

The two methyl groups at the 9 and 10 positions are also reactive sites that can be chemically modified. The benzylic protons of these methyl groups are susceptible to radical abstraction, opening pathways for functionalization.

One common transformation is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to convert the methyl groups into bromomethyl (-CH₂Br) groups. These bromomethylated derivatives are highly valuable synthetic intermediates, analogous to 9,10-bis(chloromethyl)anthracene, and can react with a wide array of nucleophiles.

Furthermore, the methyl groups can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidizing agent and reaction conditions, they can be converted to hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxylic acid (-COOH) groups. The metabolism of 9,10-dimethylanthracene, for example, is known to produce hydroxymethyl derivatives. nih.gov

Table 3: Representative Modifications of Methyl Groups

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) |

| Oxidation (mild) | Selenium Dioxide (SeO₂) | Formyl (-CHO) |

| Oxidation (strong) | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Extension of the Aromatic System via Coupling Reactions

The chloro substituent at the 2-position serves as an excellent handle for modern cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rwth-aachen.de These reactions, typically catalyzed by palladium or other transition metals, allow for the precise extension of the π-conjugated system of the anthracene core. beilstein-journals.org This is a critical strategy for synthesizing materials for organic electronics, where tuning the electronic properties is paramount.

Common coupling reactions applicable to aryl chlorides include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl system. beilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce a phenylethynyl or other alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine derivative.

Heck Coupling: Reaction with an alkene to form a vinyl-substituted anthracene.

These reactions enable the fusion or connection of the this compound unit to other aromatic systems, polymers, or functional molecules, thereby creating larger, tailor-made molecular architectures. mdpi.com

Table 4: Common Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl-Aryl) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N (Aryl-Amine) |

Electronic Structure and Molecular Architecture

Theoretical and Computational Investigations of 2-Chloro-9,10-dimethylanthracene

While no dedicated theoretical studies for this compound were found, we can infer its properties based on computational studies of similar substituted anthracenes.

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic properties of molecules. For this compound, DFT calculations would likely be employed to determine its optimized geometry, bond lengths, bond angles, and electronic distribution.

Based on studies of the parent compound, 9,10-dimethylanthracene (B165754), the anthracene (B1667546) core is expected to be largely planar. The methyl groups at the 9 and 10 positions will be situated above and below the plane of the aromatic rings. The introduction of a chlorine atom at the 2-position is expected to cause minor distortions in the planarity of the anthracene core due to its steric bulk and electronic effects. The C-Cl bond will introduce a new electronic feature, and its length can be predicted by DFT calculations.

A hypothetical DFT study on this compound would likely yield data similar to that presented in the following table, which is based on known data for 9,10-dimethylanthracene and the expected influence of the chloro substituent.

Table 1: Predicted Ground State Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Observation for this compound | Reference Data: 9,10-dimethylanthracene |

| Molecular Formula | C₁₆H₁₃Cl | C₁₆H₁₄ |

| Molecular Weight | 240.72 g/mol | 206.28 g/mol |

| Dipole Moment | A significant non-zero dipole moment is expected due to the electronegative chlorine atom, leading to an asymmetric charge distribution. | The dipole moment is zero due to the symmetrical structure. |

| Molecular Geometry | The anthracene core is expected to be nearly planar, with the methyl groups oriented out of the plane. The C-Cl bond will extend from the 2-position. | The anthracene core is planar, with the methyl groups symmetrically positioned. |

This table is generated based on theoretical predictions and data for the parent compound.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of a molecule.

For this compound, the HOMO and LUMO are expected to be π-orbitals distributed across the anthracene core. The methyl groups, being electron-donating, will raise the energy of the HOMO. The chlorine atom, being electron-withdrawing through induction but electron-donating through resonance, will have a more complex effect. It is anticipated to lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO. This would lead to a change in the HOMO-LUMO energy gap, which in turn affects the electronic absorption and emission spectra.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Effect for this compound |

| HOMO Energy | The electron-donating methyl groups will raise the HOMO energy, while the chlorine atom will have a competing effect, likely resulting in a slightly lowered HOMO energy compared to 9,10-dimethylanthracene. |

| LUMO Energy | The electron-withdrawing nature of the chlorine atom will likely lower the LUMO energy. |

| HOMO-LUMO Gap | The HOMO-LUMO gap is expected to be slightly reduced compared to the parent compound, leading to a red-shift in the absorption and fluorescence spectra. |

This table is based on theoretical predictions.

The primary isomeric considerations for this compound would involve the rotational conformation of the methyl groups. Due to steric hindrance, the methyl groups are likely to adopt a staggered conformation relative to the anthracene ring to minimize repulsion. The chlorine atom at the 2-position is not expected to introduce significant new stable conformers, as rotation around the C-Cl bond does not produce distinct structures. Quantum chemical calculations could precisely determine the rotational barriers of the methyl groups and confirm the most stable conformation.

Structural Elucidation via Advanced Spectroscopic and Diffraction Techniques

Spectroscopic techniques are essential for the experimental characterization of molecular structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | Rationale |

| ¹H (Methyl) | A singlet around 2.7-2.8 ppm. | The two methyl groups are chemically equivalent and would appear as a single peak. |

| ¹H (Aromatic) | A complex pattern of doublets and triplets in the range of 7.5-8.5 ppm. | The introduction of the chlorine atom breaks the symmetry, leading to distinct signals for each aromatic proton. Protons closer to the chlorine will be deshielded. |

| ¹³C (Methyl) | A signal around 14-15 ppm. | Typical chemical shift for methyl groups attached to an aromatic ring. |

| ¹³C (Aromatic) | Multiple signals in the range of 120-135 ppm. | The carbon atoms of the anthracene core will show distinct signals due to the substituent effects. The carbon atom bonded to the chlorine will be significantly shifted. |

This table is based on predictive analysis and data from similar compounds. chemicalbook.com

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, offering a unique "fingerprint." The IR spectrum of 9,10-dimethylanthracene shows characteristic C-H stretching and bending vibrations for the aromatic and methyl groups, as well as aromatic C=C stretching modes. nist.gov

For this compound, the IR and Raman spectra would be expected to show additional characteristic bands.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000-3100 | Common for aromatic compounds. |

| Aliphatic C-H Stretch | 2850-3000 | From the methyl groups. |

| Aromatic C=C Stretch | 1450-1600 | Characteristic of the anthracene core. |

| C-Cl Stretch | 1000-1100 | A strong band characteristic of the C-Cl bond, which would be absent in the spectrum of 9,10-dimethylanthracene. |

This table is based on typical group frequencies and comparison with related compounds. nist.gov

X-ray Crystallography for Solid-State Molecular Geometry

Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), have revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental values for its solid-state molecular geometry, such as precise bond lengths, bond angles, and crystal packing information, are not available in published literature or structural repositories.

To provide context, X-ray crystallography is a powerful analytical technique that determines the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map from which the atomic positions can be determined with high accuracy.

For a molecule like this compound, a crystallographic study would provide invaluable insights into its molecular architecture. It would definitively establish the planarity of the anthracene core, the precise bond lengths and angles of the aromatic system, and the orientation of the chloro and methyl substituents relative to the ring. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···Cl hydrogen bonds, which govern the solid-state properties of the material.

While experimental data for the title compound is not available, crystallographic data for the parent compound, 9,10-dimethylanthracene, has been reported. These studies show a generally planar anthracene core with expected aromatic C-C bond lengths. The methyl groups, due to steric hindrance, can cause slight distortions from ideal planarity. It is reasonable to hypothesize that the introduction of a chlorine atom at the 2-position in this compound would introduce further electronic and steric perturbations, influencing both the intramolecular geometry and the intermolecular packing in the solid state. However, without experimental crystallographic data, these effects remain speculative.

Photophysical Behavior and Excited State Dynamics

Absorption and Emission Characteristics of 2-Chloro-9,10-dimethylanthracene

The absorption and emission spectra of this compound are governed by transitions between electronic energy levels of the π-conjugated system. The specific wavelengths of absorption and emission, as well as the efficiency of the emission process, are modulated by the electronic effects of the chloro and dimethyl substituents.

The electronic spectra of anthracene (B1667546) derivatives are sensitive to substitution on the aromatic rings. The introduction of alkyl groups, such as the two methyl groups at the 9 and 10 positions of the anthracene core in this compound, typically results in a bathochromic (red) shift of the absorption and emission bands. This is due to the electron-donating nature of alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. For instance, 9,10-dimethylanthracene (B165754) exhibits absorption bands at approximately 370 nm to 410 nm researchgate.net.

The presence of a halogen substituent, such as chlorine at the 2-position, also influences the electronic spectra. Halogens can exert both inductive and resonance effects. The inductive effect of the electronegative chlorine atom withdraws electron density from the anthracene ring, which can lower the energy of both the HOMO and LUMO. However, the resonance effect involves the donation of a lone pair of electrons from the chlorine atom to the π-system, which can raise the HOMO energy. The net effect on the spectral properties depends on the interplay of these opposing influences and the position of substitution. Generally, halogen substitution on the anthracene core also leads to a red shift in the absorption and emission spectra.

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| Anthracene | 356.2 | ~380 | 0.36 | Cyclohexane |

| 9,10-Diphenylanthracene (B110198) | 372.5 | ~410 | 1.0 | Cyclohexane |

This table presents data for related compounds to infer the properties of this compound.

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. Anthracene and its derivatives generally exhibit some degree of solvatochromism.

For nonpolar molecules like anthracene, the solvatochromic shifts are typically small and are primarily influenced by dispersion forces between the solute and solvent molecules. However, the introduction of a polar substituent like a chlorine atom can introduce a dipole moment in the molecule, leading to more pronounced solvatochromic effects, particularly in polar solvents. The excited state of substituted anthracenes can have a different dipole moment than the ground state, leading to reorientation of the surrounding solvent molecules upon excitation. This reorientation stabilizes the excited state to a different extent in solvents of varying polarity, resulting in shifts in the emission wavelength.

While specific studies on the solvatochromism of this compound are not available, it is anticipated that it would exhibit a positive solvatochromism, with a red shift in the emission spectrum as the solvent polarity increases. This is because the excited state is likely to be more polar than the ground state, and thus more stabilized by polar solvents.

Excited State Generation and Pathways

Upon absorption of a photon of appropriate energy, a molecule of this compound is promoted from its ground electronic state (S₀) to a higher singlet excited state (Sₙ). The subsequent de-excitation processes determine the fate of the absorbed energy and the observable photophysical phenomena such as fluorescence and phosphorescence.

Following initial excitation to a higher singlet state (Sₙ, where n > 1), the molecule typically undergoes rapid, non-radiative internal conversion to the lowest singlet excited state (S₁). This process is usually very efficient and occurs on a picosecond timescale. The S₁ state is the starting point for most of the subsequent photophysical and photochemical processes.

The S₁ state can relax back to the ground state (S₀) through several pathways. One of the primary radiative decay pathways is fluorescence, which involves the emission of a photon. The rate of fluorescence (k_f) is an intrinsic property of the molecule and is related to the oscillator strength of the S₁ → S₀ transition. For many 9,10-disubstituted anthracenes, fluorescence is a highly efficient process, with quantum yields approaching unity in some cases chalmers.seresearchgate.net.

In addition to fluorescence, the S₁ state can also undergo a non-radiative process called intersystem crossing (ISC) to populate the lowest triplet excited state (T₁). This process involves a change in the spin multiplicity of the excited electron, which is formally forbidden by selection rules but can occur due to spin-orbit coupling.

The presence of a heavy atom, such as chlorine, in the molecule can significantly enhance the rate of intersystem crossing (k_isc). This "heavy-atom effect" increases spin-orbit coupling, thereby facilitating the spin-forbidden S₁ → T₁ transition. Consequently, in this compound, the rate of ISC is expected to be higher than in the parent 9,10-dimethylanthracene. An increased ISC rate would lead to a decrease in the fluorescence quantum yield, as it provides an efficient non-radiative decay pathway for the S₁ state.

Φ_f = k_f / (k_f + k_ic + k_isc)

where k_f is the rate of fluorescence, k_ic is the rate of internal conversion from S₁ to S₀, and k_isc is the rate of intersystem crossing to the T₁ state.

The triplet state (T₁) can also decay back to the ground state (S₀) through either a radiative process, known as phosphorescence, or non-radiative intersystem crossing. Phosphorescence is a slow process due to its spin-forbidden nature. The presence of the chlorine atom in this compound would also be expected to enhance the rate of phosphorescence.

The following table summarizes the key decay processes and their expected characteristics for this compound based on the properties of related compounds.

| Process | Description | Initial State | Final State | Typical Timescale | Expected Influence of Substituents |

| Absorption | Excitation of an electron to a higher energy level by a photon. | S₀ | Sₙ | Femtoseconds | Red-shifted by dimethyl and chloro groups. |

| Internal Conversion | Non-radiative relaxation between singlet states. | Sₙ | S₁ | Picoseconds | Generally efficient for anthracenes. |

| Fluorescence | Radiative decay from the lowest singlet excited state. | S₁ | S₀ | Nanoseconds | Quantum yield may be reduced by the chloro group due to the heavy-atom effect. |

| Intersystem Crossing | Non-radiative transition between states of different spin multiplicity. | S₁ | T₁ | Nanoseconds to microseconds | Rate enhanced by the chloro group (heavy-atom effect). |

| Phosphorescence | Radiative decay from the lowest triplet excited state. | T₁ | S₀ | Milliseconds to seconds | Rate enhanced by the chloro group. |

| Non-radiative Decay | De-excitation without photon emission. | S₁/T₁ | S₀ | Varies | Competes with radiative processes. |

Article on this compound Unattainable Due to Lack of Specific Research Data

A comprehensive article detailing the photophysical behavior and excited state dynamics of the chemical compound this compound, as requested, cannot be generated at this time. Extensive searches for specific research findings on this particular compound have yielded insufficient data to populate the detailed outline provided.

The user's request specified a thorough examination of the photochemical reactivity and mechanistic studies of this compound, including its photooxidation mechanisms, singlet oxygen generation, photodimerization, and photoinduced electron transfer processes. However, publicly available scientific literature and databases lack specific studies and quantitative data—such as singlet oxygen quantum yields—for this exact molecule.

While general information on the photochemistry of anthracene and its derivatives is available, the strict requirement to focus solely on this compound and adhere to a detailed, multi-level outline cannot be met without specific experimental results and mechanistic investigations for this compound. Information on related compounds, such as 2-Chloro-9,10-diphenylanthracene (B1582008) and 2-Chloro-9,10-bis(phenylethynyl)anthracene, indicates their use as fluorescent dyes but does not provide the in-depth photochemical data necessary to fulfill the request.

Without dedicated research on the photophysical behavior of this compound, any attempt to create the requested article would involve speculation and generalization from other compounds, thereby failing to meet the required standards of scientific accuracy and specificity. Therefore, the generation of a scientifically rigorous and detailed article on this compound is not possible based on the currently accessible information.

Luminescence Phenomena

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These two parameters are intrinsically linked and provide valuable insights into the radiative and non-radiative decay pathways of the excited singlet state.

Delayed Fluorescence and Electrochemiluminescence (ECL) Properties

Delayed fluorescence is a phenomenon where the emission of light from a molecule's excited singlet state is observed on a much longer timescale than typical fluorescence. This can occur through processes such as triplet-triplet annihilation or thermally activated delayed fluorescence (TADF). Electrochemiluminescence (ECL) is the process whereby species generated at electrodes undergo electron-transfer reactions to form excited states that emit light.

Detailed research findings and specific data concerning the delayed fluorescence and electrochemiluminescence properties of this compound have not been reported in the current body of scientific literature.

Electrochemical Properties and Redox Chemistry

Oxidation and Reduction Potentials of 2-Chloro-9,10-dimethylanthracene

The redox potentials of an aromatic molecule are a direct measure of the energy required to add or remove an electron. For anthracene (B1667546) derivatives, these potentials are highly sensitive to the nature and position of substituents on the aromatic ring.

While specific cyclic voltammetry (CV) and chronoamperometry data for this compound are not extensively detailed in the available literature, its electrochemical characteristics can be inferred from studies on closely related compounds, particularly the parent molecule, 9,10-dimethylanthracene (B165754) (DMA).

The electrochemical oxidation of DMA has been studied using cyclic voltammetry. In methylene chloride, the CV of DMA shows an irreversible oxidation wave at slow scan rates, which becomes reversible at higher scan rates (e.g., 0.20 V/s) cdnsciencepub.com. This behavior suggests that the initially formed radical cation is unstable and undergoes a rapid follow-up chemical reaction, but the species can be observed electrochemically if it is generated and then reduced back to the neutral state quickly. The standard oxidation potential for DMA has been reported as +1.16 V versus a saturated calomel electrode (SCE) in a methylene chloride solution containing 0.1 M tetra-n-butylammonium perchlorate cdnsciencepub.com.

Chronoamperometry, a technique that measures current as a function of time after a potential step, can be used to study the kinetics of follow-up reactions of electrogenerated species. For a reversible system, the current follows the Cottrell equation. Deviations from this behavior can provide quantitative information on the rates of subsequent chemical steps.

Substituents have a profound and predictable impact on the redox potentials of the anthracene core.

Electron-Donating Groups: The two methyl groups at the 9 and 10 positions are electron-donating through an inductive effect. These groups increase the electron density in the π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy makes it easier to remove an electron. Consequently, 9,10-dimethylanthracene is more easily oxidized (has a lower, less positive, oxidation potential) than unsubstituted anthracene cdnsciencepub.comresearchgate.net. The HOMO of anthracene derivatives is known to have the maximum electron density at these 9 and 10 positions, making substituents at these sites particularly effective at modifying the oxidation potential cdnsciencepub.com.

Electron-Withdrawing Groups: The chloro group at the 2-position is an electron-withdrawing group due to its inductive effect, which outweighs its weaker resonance-donating effect. This substituent lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy makes the molecule more difficult to oxidize, shifting its oxidation potential to a more positive value compared to DMA. Conversely, a lower LUMO energy makes the molecule easier to reduce, shifting its reduction potential to a less negative value. Studies on other haloarenes, such as 9-chloroanthracene, confirm that the presence of a chlorine atom facilitates reduction researchgate.net.

Therefore, the redox potentials of this compound represent a balance of these opposing effects. The oxidation potential is expected to be more positive than that of 9,10-dimethylanthracene but less positive than that of 2-chloroanthracene (B50491).

| Compound | Substituents | Oxidation Potential (E° vs. SCE) | Expected Trend for this compound |

|---|---|---|---|

| Anthracene | None | +1.35 V cdnsciencepub.com | More positive than 9,10-dimethylanthracene due to the electron-withdrawing Cl group. |

| 9,10-Dimethylanthracene | Two electron-donating CH₃ groups | +1.16 V cdnsciencepub.com |

Electrogenerated Intermediates and Reaction Pathways

The oxidation and reduction of this compound proceed through the formation of reactive intermediates, namely radical cations and radical anions.

Radical Cation: One-electron oxidation of the anthracene ring system generates a radical cation. The radical cation of 9,10-dimethylanthracene can be generated electrochemically and is stable enough to be observed by spectroelectrochemical methods cdnsciencepub.com. Its stability, however, is limited, and it can participate in follow-up reactions, as indicated by the scan-rate dependence in its cyclic voltammogram cdnsciencepub.com. The radical cation of this compound is expected to form upon oxidation. The presence of the electron-withdrawing chlorine atom may slightly influence its stability and reactivity compared to the DMA radical cation.

Radical Anion: One-electron reduction generates a radical anion. The radical anions of halogenated aromatic compounds are often unstable. Studies on related compounds, such as halo-9,10-diphenylanthracenes, show that the radical anion can undergo rapid cleavage of the carbon-halogen bond to release a halide ion wikipedia.org. It is therefore highly probable that the radical anion of this compound would be unstable and decompose via the elimination of a chloride ion.

Electrooxidation: The electrooxidation is a one-electron process involving the removal of an electron from the HOMO of the molecule to form the corresponding radical cation.

Reaction: Ar → [Ar]•+ + e⁻

For 9,10-dimethylanthracene, this process can be reversible at high scan rates, but the radical cation can react with nucleophiles present in the solvent system at longer timescales cdnsciencepub.com.

Electroreduction: The electroreduction of this compound is expected to be more complex than a simple one-electron transfer. Based on the behavior of other haloarenes, it likely follows a dissociative electron transfer or an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism researchgate.netwikipedia.org.

First Electron Transfer (E): The molecule accepts one electron to form the unstable radical anion.

Cl-Ar → [Cl-Ar]•⁻

Chemical Reaction (C): The radical anion rapidly undergoes cleavage of the carbon-chlorine bond to form a 9,10-dimethylanthracenyl radical and a chloride ion.

[Cl-Ar]•⁻ → [Ar]• + Cl⁻

Second Electron Transfer (E): The resulting aryl radical is more easily reduced than the parent molecule. It diffuses to the electrode and accepts a second electron to form the corresponding anion.

[Ar]• + e⁻ → [Ar]⁻

Charge Transfer Complexation and Electron Donor-Acceptor Interactions

Anthracene and its derivatives are well-known π-electron donors that can form charge-transfer (CT) complexes with suitable electron acceptors cdnsciencepub.comnih.gov. These complexes are characterized by a new electronic absorption band, the CT band, which is not present in the spectra of the individual components. The energy of this transition is related to the ionization potential of the donor and the electron affinity of the acceptor.

The formation of a series of CT complexes between various substituted anthracenes and the strong acceptor tetracyanoethylene (B109619) (TCNE) has been studied cdnsciencepub.com. The electron-donating methyl groups in 9,10-dimethylanthracene make it a stronger donor than unsubstituted anthracene, resulting in a lower energy (red-shifted) charge-transfer band cdnsciencepub.com.

Formation and Characterization of Charge-Transfer Complexes5.3.2. Spectroscopic Signatures of Electron Donor-Acceptor Systems

Without access to peer-reviewed studies or database entries that have experimentally determined these properties for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, while the theoretical framework for the electrochemical behavior of such a compound exists, the specific empirical data needed for a comprehensive analysis of this compound's charge-transfer complexes is currently unavailable.

Chemical Reactivity and Mechanistic Investigations

Diels-Alder Cycloaddition Reactions

The anthracene (B1667546) framework serves as a classic diene in Diels-Alder reactions, typically reacting with dienophiles at its central 9,10-positions. researchgate.netsci-hub.se This reactivity is a consequence of the energetic favorability of the reaction, which results in the formation of a more stable bicyclic system, despite the partial loss of aromaticity in the central ring. researchgate.net

2-Chloro-9,10-dimethylanthracene functions as a reactive diene component in [4+2] cycloaddition reactions. The fundamental reactivity is centered on the 9,10-positions of the anthracene core. researchgate.net The presence of methyl groups at these positions enhances the electron density of the central ring, further promoting its role as the 4π-electron component in the Diels-Alder reaction. The reaction involves a concerted, pericyclic mechanism where the diene reacts with a 2π-electron system (the dienophile) to form a six-membered ring adduct, known as a 9,10-ethanoanthracene derivative. wikipedia.org The general preference for cycloaddition at the central ring is a well-established characteristic of the anthracene system. sci-hub.se

Substituents on the anthracene core play a critical role in directing the outcome of Diels-Alder reactions. rsc.org In the case of this compound, the regioselectivity is unequivocally directed to the 9,10-positions. The methyl groups at C9 and C10 effectively "block" these positions and activate the central ring for cycloaddition, making it the exclusive site of reaction. sci-hub.se

Kinetic studies on the parent compound, 9,10-dimethylanthracene (B165754), provide significant insight into the reactivity of its 2-chloro derivative. The reaction of 9,10-dimethylanthracene with a series of cyano-substituted ethylenes demonstrates a dramatic increase in reaction rates with increasing electron-withdrawing substitution on the dienophile. wikipedia.org For instance, the rate of cycloaddition with tetracyanoethylene (B109619) is approximately 10¹⁰ times faster than with acrylonitrile (B1666552) at 20°C. wikipedia.org This highlights a normal-electron-demand Diels-Alder mechanism, where the reaction is accelerated by a greater difference in the frontier molecular orbital energies of the electron-rich diene and the electron-poor dienophile.

Below is a table of kinetic data for the reaction of 9,10-dimethylanthracene with various dienophiles, which serves as a baseline for understanding the reactivity of its 2-chloro analog.

| Dienophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) |

| Acrylonitrile | Dioxane | 20 | 2.8 x 10⁻⁷ | 18.0 |

| Maleonitrile | Dioxane | 20 | 1.1 x 10⁻⁴ | 14.8 |

| Fumaronitrile | Dioxane | 20 | 2.5 x 10⁻³ | 12.8 |

| Vinylidene cyanide | Dioxane | 20 | 3.3 | 8.8 |

| Tricyanoethylene | Dioxane | 20 | 2.2 x 10² | 6.8 |

| Tetracyanoethylene | Dioxane | 20 | 2.1 x 10³ | 5.8 |

| This table is based on data for 9,10-dimethylanthracene as reported in reference wikipedia.org. |

Electrophilic and Nucleophilic Substitution Reactions

The carbon-chlorine bond at the 2-position of the anthracene ring is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). wikipedia.orgpharmdguru.com SNAr reactions require strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group, a condition not met in this molecule. masterorganicchemistry.com

However, the C-Cl bond can undergo cleavage under reductive conditions. Electrochemical studies on 2-chloroanthracene (B50491) have shown that its radical anion, formed upon one-electron reduction, can undergo C-Cl bond cleavage. researchgate.net The rate of this cleavage is influenced by the solvent. researchgate.net This pathway represents a potential, non-thermal method for functionalization at the C-2 position. While not explicitly documented for this compound, modern palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used for functionalizing aryl halides and represent a probable, though synthetically unproven, route for substitution at the chloro position. rsc.org

With the highly reactive 9 and 10 positions blocked by methyl groups, any electrophilic aromatic substitution must occur on one of the two terminal rings. The regiochemical outcome is determined by the combined directing effects of the substituents.

9,10-Dimethyl Groups: These are activating, ortho-, para-directing groups. youtube.com They increase the electron density of the entire aromatic system, making it more susceptible to electrophilic attack than unsubstituted anthracene. Their directing influence extends to the 1, 4, 5, and 8 positions of the terminal rings.

2-Chloro Group: This substituent is deactivating but is also an ortho-, para-director. youtube.comyoutube.com It directs incoming electrophiles to the 1 and 3 positions.

The interplay of these effects suggests that electrophilic attack is most likely to occur at the C1 position, which is ortho to the directing chloro group and also activated by the methyl groups. The C3 position is another potential site, being para to the chloro group. The other ring (positions 5, 6, 7, 8) is activated only by the methyl groups and would be expected to be less reactive than the substituted ring, but still a possible site for substitution. Studies on the photochlorination of anthracene itself have shown that substitution can occur at the 2-position, indicating the viability of reactions on the terminal rings. mdpi.com

Radical Reactions and Spin Chemistry

The study of radical reactions and the spin chemistry of aromatic compounds is crucial for understanding their electronic properties, reaction mechanisms, and potential applications in materials science and biology. For many anthracene derivatives, the formation of radical cations and anions is a key aspect of their reactivity.

Generation and Detection of Radical Species

An extensive review of the scientific literature reveals a notable absence of specific studies on the generation and detection of radical species derived from this compound. While research has been conducted on the radical cations of the parent compound, 9,10-dimethylanthracene researchgate.net, and the anion radicals of the related 2-Chloro-9,10-diphenylanthracene (B1582008) wikipedia.org, similar investigations for this compound have not been reported.

Typically, the generation of radical ions of anthracene derivatives is achieved through methods such as electrochemical oxidation or reduction, pulse radiolysis, or chemical reactions involving one-electron transfer reagents. researchgate.netnih.gov Subsequent detection and characterization of these transient species often employ techniques like Electron Spin Resonance (ESR) spectroscopy and transient absorption spectroscopy. nih.govutexas.edu However, no such experimental data has been published for this compound.

Radical Scavenging Capabilities

There is currently no available scientific literature or research data on the radical scavenging capabilities of this compound. Investigations into the antioxidant properties or the ability of this specific compound to quench free radicals have not been reported.

While studies on other chlorinated compounds, such as derivatives of 6-chromanol, have shown that the position and number of chlorine substituents can influence radical scavenging activity, such findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov Research on anthracene-sensitized electrochemiluminescence has been used to assay antioxidants, but this has not been applied to assess the properties of this compound itself. nih.gov

Due to the lack of research in this area, no data tables on the radical scavenging activity of this compound can be provided.

Advanced Applications and Functional Materials Development

Applications in Organic Electronics and Optoelectronic Devices

The rigid, planar, and highly conjugated structure of the anthracene (B1667546) core is fundamental to its utility in organic electronics. The introduction of substituents like chlorine and methyl groups at specific positions allows for the fine-tuning of its electronic energy levels (HOMO/LUMO), charge transport capabilities, and solid-state morphology, which are critical parameters for device performance.

Anthracene derivatives are renowned for their high fluorescence quantum yields, particularly in the blue region of the visible spectrum, a critical need for full-color display and lighting applications. While direct studies on 2-Chloro-9,10-dimethylanthracene are limited, the behavior of analogous compounds provides strong indicators of its potential. For instance, 9,10-diphenylanthracene (B110198) (DPA) derivatives are classic examples of efficient deep-blue emitters. rsc.org The substitution at the 2-position, as seen in non-symmetric DPA analogues, has been shown to preserve emission in the deep-blue range (<450 nm) while improving film-forming properties. rsc.org

The presence of the electron-withdrawing chlorine atom and electron-donating methyl groups on the this compound backbone would likely result in a material with a high fluorescence quantum yield, making it a candidate for a blue-light-emitting layer in OLEDs. The methyl groups can enhance solubility and prevent concentration quenching in the solid state, while the chloro group can modify the energy levels to optimize charge injection and recombination within the emissive layer. Another related compound, 2-Chloro-9,10-diphenylanthracene (B1582008), is known for its use as a fluorescent dye that produces a blue-green glow. wikipedia.org

Table 1: Photophysical Properties of a Related Anthracene Derivative

| Compound | Emission Range | Fluorescence Quantum Yield (Solution) | Fluorescence Quantum Yield (Polymer Host) |

|---|---|---|---|

| Non-symmetric 9,10-diphenylanthracene | <450 nm | Up to 0.7 | Up to 0.9 |

Data derived from studies on analogous DPA compounds. rsc.org

In organic photovoltaic devices, efficient charge transport to the electrodes is paramount for high power conversion efficiency. Materials with high charge carrier mobility are essential for hole transport layers (HTLs) or electron transport layers (ETLs). Research into non-symmetric 9,10-diphenylanthracene derivatives has demonstrated that modifying the anthracene core can lead to materials with very high hole drift mobilities, on the order of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org

Given these findings, this compound could potentially function as a hole-transporting material. The anthracene core provides a robust pathway for charge delocalization, and the substituents can influence the packing of molecules in the solid state, which directly impacts charge hopping between adjacent molecules. The development of stable and efficient organic charge transport layers is a critical area of research, with inorganic alternatives like cerium oxide also being explored to improve device stability. rsc.org The properties of this compound could offer a solution-processable organic alternative for creating efficient and stable charge transport layers in OPVs and other organic electronic devices.

Chemical Sensing and Probe Development

The fluorescence of anthracene derivatives is often sensitive to their local environment, making them excellent candidates for chemical sensors. Changes in fluorescence intensity, lifetime, or emission wavelength upon interaction with an analyte can be used for detection and quantification.

The primary sensing mechanism for anthracene-based probes involves fluorescence quenching or enhancement. For example, the interaction with an analyte can lead to photoinduced electron transfer (PET), which quenches the fluorescence of the anthracene core. This "on-off" switching is a common strategy in sensor design.

The photophysical properties of related compounds, such as 2-amino-9,10-anthraquinone, have been shown to be highly sensitive to solvent polarity, indicating structural changes in response to the chemical environment. rsc.org Similarly, this compound's fluorescence could be modulated by analytes that alter the local polarity or engage in specific binding interactions. Furthermore, electrochemical changes can be exploited. Studies on halo-9,10-diphenylanthracene anion radicals have investigated the cleavage of the halide ion, a process that can be detected electrochemically. wikipedia.org This suggests that the chloro-substituent in this compound could participate in electrochemical reactions, forming the basis for an electrochemical sensor.

A well-documented application of a close analog, 9,10-dimethylanthracene (B165754) (DMA), is its use as a chemical trap and probe for singlet oxygen (¹O₂). nih.govresearchgate.net DMA reacts with singlet oxygen to form the corresponding endoperoxide, a reaction that can be easily monitored by observing the decrease in the characteristic UV-Vis absorption or fluorescence of DMA. nih.govresearchgate.net This specific and efficient reaction makes DMA a valuable tool in studies involving photodynamic therapy and oxidative stress.

It is highly probable that this compound could serve a similar function as a probe for reactive oxygen species. The core anthracene structure required for the reaction with singlet oxygen is retained. The presence of the chlorine atom might slightly alter the reaction kinetics or the photophysical properties of the endoperoxide product, which could be advantageous for developing a more sensitive or selective probe. The electron transfer to form the 9,10-dimethylanthracene radical cation is also a known process, suggesting its potential use in detecting species that can act as electron acceptors. researchgate.net

Table 2: Application of an Analogous Compound in Analyte Detection

| Probe Compound | Analyte | Detection Principle |

|---|

Photocatalysis and Photoredox Chemistry

Photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer processes, enabling a wide range of chemical transformations. Anthracene derivatives, with their ability to absorb UV or visible light and participate in electron transfer reactions, are promising candidates for such applications.

The photosensitized oxidation of 9,10-dimethylanthracene to its endoperoxide in the presence of a photosensitizer and visible light is a well-studied example of a photochemical reaction. nih.gov In this process, the photosensitizer absorbs light and transfers energy to molecular oxygen to generate singlet oxygen, which then reacts with the DMA.

Moreover, 9,10-dimethylanthracene can itself be involved in electron transfer reactions. It can be oxidized to its radical cation, which is a reactive intermediate in various chemical processes. researchgate.net The introduction of a chlorine atom in this compound would influence its redox potential, making it either easier or harder to oxidize or reduce compared to the parent DMA. This tunability is crucial in designing photoredox catalysts for specific chemical transformations. The electron-withdrawing nature of the chlorine atom would likely make the molecule a better electron acceptor, potentially opening up new catalytic cycles in photoredox chemistry.

Utilization as a Photosensitizer in Organic Transformations

There is a lack of specific studies detailing the use of this compound as a photosensitizer for a broad range of organic transformations. Research in the field of photoredox catalysis often focuses on parent aromatic hydrocarbons or derivatives with different substitution patterns. For instance, the parent compound, 9,10-dimethylanthracene (DMA), is recognized for its ability to undergo photooxidation and participate in electron transfer processes. nih.govrsc.org Studies have explored its reactions with singlet oxygen and its role in photocatalytic carbon-carbon bond formation. nih.govrsc.org

Derivatives such as 2-chloro-9,10-diphenylanthracene are noted for their fluorescent properties and use in applications like glow sticks, which stems from their specific chemiluminescent and photophysical characteristics. wikipedia.org However, this does not directly translate to its use as a photosensitizer in synthetic organic chemistry.

The development of novel photosensitizers is an active area of research, with a focus on tuning the properties of known chromophores. Anthracene and its derivatives are a key class of compounds in this area due to their rich photochemistry. beilstein-journals.org The synthesis of various substituted anthracenes is a subject of ongoing research, aiming to access new materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as photocatalysts. beilstein-journals.org While methods for the synthesis of chlorinated and methylated anthracenes exist, specific reports on the application of this compound in photocatalyzed organic reactions are not readily found.

Mechanisms of Photocatalytic Activity

Given the absence of specific research on this compound as a photosensitizer, a detailed mechanism of its photocatalytic activity cannot be definitively described. However, one can speculate on the potential mechanisms based on the general principles of photoredox catalysis and the known behavior of related anthracene derivatives.

A photosensitizer typically operates through one of two primary pathways: energy transfer or electron transfer.

Energy Transfer Mechanism: In an energy transfer mechanism, the photosensitizer absorbs light and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet can then transfer its energy to a substrate, which can then undergo a chemical reaction. For instance, many photosensitizers can transfer energy to ground state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which can then react with various organic substrates. The photosensitized oxidation of 9,10-dimethylanthracene to its endoperoxide via a singlet oxygen mechanism is a well-documented process. rsc.orgresearchgate.net It is plausible that this compound could operate via a similar mechanism.

Electron Transfer Mechanism: In an electron transfer mechanism, the excited state of the photosensitizer can act as either a reductant or an oxidant.

Photoinduced Electron Transfer (PET) - Reductive Quenching: The excited photosensitizer can donate an electron to a substrate, generating a radical anion from the substrate and a radical cation of the photosensitizer.

Photoinduced Electron Transfer (PET) - Oxidative Quenching: The excited photosensitizer can accept an electron from a substrate, generating a radical cation from the substrate and a radical anion of the photosensitizer.

The redox potentials of the photosensitizer in both its ground and excited states are critical in determining whether electron transfer is feasible and which quenching pathway will be favored. The introduction of a chlorine atom, being an electron-withdrawing group, would be expected to increase the oxidation potential of the anthracene core, making it a better electron acceptor in its excited state compared to the parent 9,10-dimethylanthracene. Conversely, it would be a less potent electron donor.

A study on the photocatalytic formation of dimethyllepidopterene from 9,10-dimethylanthracene utilized an acridinium (B8443388) ion as the photosensitizer, where the reaction proceeded via electron-transfer oxidation of the dimethylanthracene. nih.gov This highlights the capability of the dimethylanthracene core to participate in electron transfer reactions.

Without experimental data on the photophysical properties (e.g., excited-state lifetimes, redox potentials, and quantum yields) of this compound, any proposed mechanism remains speculative. Further research is required to isolate and characterize the photocatalytic behavior of this specific compound.

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Advanced Derivatives and Supramolecular Assemblies

The future development of 2-Chloro-9,10-dimethylanthracene as a functional material is intrinsically linked to the ability to synthesize advanced derivatives with tailored properties. Future synthetic efforts should focus on introducing a variety of functional groups at specific positions on the anthracene (B1667546) core to modulate its electronic character, solubility, and self-assembly behavior. For instance, the introduction of electron-donating or -withdrawing groups at other positions of the anthracene ring can be used to fine-tune the HOMO and LUMO energy levels, thereby altering the emission color and quantum yield. mdpi.com

A particularly promising avenue is the synthesis of derivatives capable of forming well-defined supramolecular assemblies. By incorporating recognition motifs such as hydrogen bonding sites, crown ethers, or long alkyl chains, it is possible to guide the self-organization of this compound derivatives into complex architectures like nanofibers, vesicles, and organogels. worktribe.com These supramolecular structures can exhibit unique collective photophysical properties, such as aggregation-induced emission (AIE) or excimer/exciplex formation, which are highly desirable for applications in sensing and organic electronics. rsc.org The synthesis of hydroxymethyl-functionalized derivatives, for example, can serve as a versatile platform for creating larger, ester-linked supramolecular structures. worktribe.com

Investigation of Solid-State Photophysics and Crystallographic Engineering

The performance of organic electronic devices is critically dependent on the solid-state properties of the active materials. For this compound, a deep understanding of its solid-state photophysics is paramount. Future research should focus on correlating its crystal packing with its fluorescence properties. The presence of the chloro-substituent is expected to significantly influence intermolecular interactions, such as π-π stacking and halogen bonding, which in turn dictate the solid-state emission characteristics. acs.org

Crystallographic engineering, the rational design of crystal structures to achieve desired properties, represents a powerful tool in this context. By controlling the crystallization conditions or by co-crystallization with other molecules, it may be possible to manipulate the packing of this compound to either enhance or suppress excimer formation, leading to tunable solid-state fluorescence. acs.orgscilit.comnih.gov For instance, achieving a herringbone packing motif is often desirable for efficient charge transport in organic field-effect transistors (OFETs), while a slipped-stack arrangement can lead to high fluorescence quantum yields in the solid state. A systematic study of how different substituents on the anthracene core affect the crystal packing and photophysical properties would provide valuable insights for designing materials with optimized solid-state performance. acs.org

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and luminescence of organic molecules with the stability and conductivity of inorganic components. wku.edu Future research should explore the integration of this compound into various hybrid material architectures.

One promising approach is the development of coordination polymers and metal-organic frameworks (MOFs) where this compound derivatives act as organic linkers. rsc.org Such materials could exhibit interesting properties for applications in sensing, catalysis, and gas storage. Another avenue is the functionalization of inorganic nanoparticles (e.g., silica, quantum dots) with this compound. These hybrid systems could find use in bioimaging, where the inorganic core provides structural stability and the organic shell imparts fluorescent properties. Furthermore, the synthesis of anthracene-containing organic-inorganic hybrid materials for thermoelectric applications is an emerging area of interest, where the organic component contributes to low thermal conductivity and the inorganic part ensures high electrical conductivity. wku.edu

Advanced Spectroscopic Techniques for Real-Time Mechanistic Probing

To fully understand and optimize the function of this compound in various applications, it is crucial to probe its excited-state dynamics and reaction mechanisms in real-time. Advanced spectroscopic techniques with high temporal resolution are indispensable for this purpose.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool to monitor the ultrafast processes that occur after photoexcitation, such as internal conversion, intersystem crossing, and electron transfer. rsc.orgresearchgate.netrsc.org By applying fs-TAS to this compound and its derivatives, researchers can gain detailed insights into the lifetimes of their excited states and the pathways of their relaxation. This knowledge is critical for designing more efficient materials for applications like photocatalysis and organic light-emitting diodes (OLEDs). digitellinc.comnih.gov Combining transient absorption with spectroelectrochemistry (TA-SEC) would allow for the characterization of the excited-state dynamics of electrochemically generated radical ions, providing a deeper understanding of the molecule's behavior in electronic devices. rsc.orgresearchgate.net

Computational Design and Predictive Modeling for Novel Functionalities

In parallel with experimental efforts, computational modeling will play an increasingly important role in guiding the design of new this compound-based materials with novel functionalities. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic and optical properties of yet-to-be-synthesized derivatives. nih.govresearchgate.netunica.it This allows for the in-silico screening of large numbers of candidate molecules, identifying those with the most promising properties for a given application before embarking on time-consuming and resource-intensive synthetic work.

Predictive modeling can be used to understand the structure-property relationships that govern the behavior of these molecules. For example, computational studies can elucidate how the position and nature of substituents affect the frontier molecular orbital energies, absorption and emission spectra, and excited-state dynamics. nih.govresearchgate.netvsu.ru Furthermore, modeling the formation of polycyclic aromatic hydrocarbons and their derivatives can provide insights into their stability and potential reaction pathways. mit.edumit.edu This predictive capability will accelerate the discovery of new materials with tailored properties for applications ranging from organic electronics to chemical sensors.

Q & A

Q. Validation :

- X-ray Crystallography : Confirm structural integrity using single-crystal diffraction (e.g., SHELX or Olex2 software) .

- Chromatography : HPLC or GC-MS to assess purity (>98% is standard for research-grade material) .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

- UV-Vis/FL Spectroscopy : Detect absorption maxima (~350–400 nm) and emission profiles for photophysical studies .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (C₁₆H₁₃Cl: 240.07 g/mol) .

Advanced: How does steric hindrance from methyl groups influence reaction kinetics in catalytic dehydrogenation?

Answer:

The 9,10-dimethyl groups create steric hindrance, slowing dehydrogenation rates compared to unsubstituted analogs. Methodology :

- Palladium Catalysis : Monitor H₂ evolution via gas chromatography under controlled conditions (e.g., 150°C, quinaldine solvent) .

- Kinetic Analysis : Use Arrhenius plots to compare activation energies (e.g., ΔEₐ for 9,10-dimethylanthracene vs. phenanthridine) .

Table 1 : Dehydrogenation Rates of Hydroaromatics

| Compound | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 9,10-Dimethylanthracene | 1.2 × 10⁻⁴ | 85.3 |

| Phenanthridine | 3.8 × 10⁻⁴ | 72.1 |

| Coal-derived model compounds | 0.5–2.0 × 10⁻⁴ | 90–110 |

| Data adapted from coal liquefaction studies . |

Advanced: How can this compound be applied in chemiluminescence studies?

Answer:

The chloro and methyl groups enhance emission efficiency by altering electronic transitions. Experimental Design :

- Fluorophore Optimization : Dissolve in dibutyl phthalate with bis(2,4,5-trichlorophenyl) oxalate (CPPO) as the oxidizer .

- Emission Tuning : Compare with analogs like 2-chloro-BPEA (green emission at 520 nm) by adjusting substituents .

Table 2 : Emission Properties of Chlorinated Anthracenes

Advanced: What analytical techniques are suitable for studying sorption behavior in environmental matrices?

Answer:

- Solid-Phase Extraction (SPE) : Use activated HZSM-5 zeolites to assess adsorption coefficients (Kd) .

- HPLC-PDA/FLD : Quantify trace concentrations in sewage sludge with LODs ≤0.1 ng/mL .

Advanced: How can X-ray crystallography resolve structural ambiguities in substituted anthracenes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.